![molecular formula C29H34NO8- B12339378 1,1,3-Propanetricarboxylic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1,1-bis(1,1-dimethylethyl) ester](/img/structure/B12339378.png)
1,1,3-Propanetricarboxylic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1,1-bis(1,1-dimethylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Propanetricarboxylic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1,1-bis(1,1-dimethylethyl) ester is a complex organic compound with the molecular formula C29H34NO8 and a molecular weight of 524.5822 . This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Propanetricarboxylic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1,1-bis(1,1-dimethylethyl) ester typically involves multiple steps. One common method includes the protection of amino acids using the Fmoc group, followed by esterification reactions to introduce the tert-butyl ester groups. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of Fmoc protection and deprotection, as well as esterification, under optimized conditions to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
1,1,3-Propanetricarboxylic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1,1-bis(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1,1,3-Propanetricarboxylic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1,1-bis(1,1-dimethylethyl) ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,3-Propanetricarboxylic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1,1-bis(1,1-dimethylethyl) ester involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino functionality during the synthesis process, preventing unwanted side reactions. The compound can be selectively deprotected under mild conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Similar Compounds
L-Alanine, 3-amino-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1,1-dimethylethyl ester: Similar in structure but with different functional groups.
®-3-((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-([1,1’-biphenyl]-4-yl)butanoic acid: Another Fmoc-protected compound used in peptide synthesis.
Uniqueness
The uniqueness of 1,1,3-Propanetricarboxylic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1,1-bis(1,1-dimethylethyl) ester lies in its specific structure, which provides stability and ease of deprotection during peptide synthesis. Its multiple ester groups also offer versatility in chemical modifications .
Properties
Molecular Formula |
C29H34NO8- |
---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopentanoate |
InChI |
InChI=1S/C29H35NO8/c1-28(2,3)37-25(33)21(26(34)38-29(4,5)6)15-23(24(31)32)30-27(35)36-16-22-19-13-9-7-11-17(19)18-12-8-10-14-20(18)22/h7-14,21-23H,15-16H2,1-6H3,(H,30,35)(H,31,32)/p-1 |
InChI Key |
XJRUHYXXHXECDI-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(C(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.